2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Overview
Description
2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that features a pyridoquinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridoquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 2-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Piperidine Substitution: The final step involves the substitution of the sulfonyl group with 3-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
- 2-Chloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
Uniqueness
2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-8-(3-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-3-2-8-21(10-12)26(24,25)14-5-6-16-15(9-14)18(23)20-17-7-4-13(19)11-22(16)17/h4-7,9,11-12H,2-3,8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXXYGWFJUELEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4C=C(C=CC4=NC3=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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